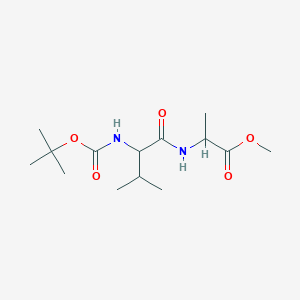

BOC-Val-Ala-OMe

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5/c1-8(2)10(16-13(19)21-14(4,5)6)11(17)15-9(3)12(18)20-7/h8-10H,1-7H3,(H,15,17)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOSSFVOMTYCFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Dipeptide Systems in Peptide and Protein Chemistry Research

Dipeptides, organic compounds derived from two amino acids, are crucial components in the study of biochemistry and molecular biology. wikipedia.org As the most basic peptide units, they serve as the initial step in understanding the intricate world of proteins and enzymes, which are composed of hundreds or thousands of amino acids. taylorandfrancis.com Their relative simplicity allows researchers to investigate fundamental aspects of peptide structure, stability, and interaction with other molecules, which can be challenging to study in the complex environment of a full-length protein. taylorandfrancis.com

Several dipeptides have significant physiological and commercial importance. wikipedia.org For instance, the body produces dipeptides from dietary proteins, and these are often absorbed more rapidly than individual amino acids, a property exploited in nutritional infusions. wikipedia.org Some naturally occurring dipeptides, like carnosine (beta-alanyl-L-histidine), are highly concentrated in muscle and brain tissues and are used in sports medicine. wikipedia.orgtaylorandfrancis.com The artificial sweetener aspartame (B1666099) is another well-known commercial dipeptide. wikipedia.org

In research, dipeptides are invaluable as model compounds. They are used to study drug-protein interactions in a simplified system, helping to elucidate how drugs might bind to and affect the conformation of larger protein targets. taylorandfrancis.com Furthermore, the solubility and stability of dipeptides can differ significantly from their constituent amino acids. For example, the dipeptide Ala-Gln is substantially more water-soluble than glutamine (Gln) alone and is more stable during procedures like sterilization, making it more suitable for certain applications. wikipedia.org The study of dipeptides, including their synthesis and fragmentation, also contributes to the fields of astrochemistry and astrobiology, helping to understand the evolution of organic molecules and their potential role in the origins of life.

Historical Context and Evolution of Boc Chemistry in Peptide Synthesis

The chemical synthesis of peptides is a methodical process that involves the stepwise addition of amino acids to a growing chain. wikipedia.org A key challenge in this process is preventing unwanted side reactions, which is achieved through the use of protecting groups. The tert-butyloxycarbonyl (Boc) group, introduced in 1957, became a foundational tool for the temporary protection of the N-terminal α-amino group of an amino acid. wikipedia.orgchempep.com

The development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963, an achievement for which he was awarded the Nobel Prize, revolutionized the field. peptide.com SPPS involves anchoring the first amino acid to an insoluble resin support and then sequentially adding protected amino acids. This method simplified the purification process and allowed for the automation of peptide synthesis. peptide.com

In 1964, Merrifield introduced the Boc/benzyl (B1604629) (Bzl) protection scheme, which became a dominant strategy for decades. wikipedia.orgpeptide.com This approach uses the acid-labile Boc group for temporary N-terminal protection. The Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), before the next amino acid is coupled. wikipedia.orgchempep.com Side-chain functional groups are protected with more stable, benzyl-based groups, which are only removed at the end of the synthesis during the final cleavage of the peptide from the resin, a step often accomplished with a strong acid like anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgchempep.compeptide.com

While the 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced in the 1970s, has become more widely used in many laboratories due to its milder, base-labile deprotection conditions, Boc-chemistry retains its importance. peptide.comnih.gov The Boc/Bzl approach is still preferred for certain applications, such as in the synthesis of peptides prone to aggregation or those containing base-sensitive components. wikipedia.org

Supramolecular Self Assembly and Higher Order Structures of Boc Val Ala Ome Analogs

Influence of Amino Acid Sequence and Chirality on Supramolecular Organization

The precise arrangement of amino acids within a peptide sequence, along with their stereochemical configuration (chirality), profoundly impacts the resulting supramolecular architecture. Variations in sequence, such as the difference between Val-Ala and Ala-Val, or the use of different enantiomers (L- vs. D-amino acids), can lead to distinct self-assembly pathways and the formation of varied higher-order structures.

The interplay between sequence and chirality can be complex. For example, a change in the stereochemistry of a single amino acid residue can alter the conformational preferences of the peptide backbone. This, in turn, affects how peptide molecules interact with each other, dictating whether they assemble into one-dimensional chains, two-dimensional sheets, or three-dimensional networks researchgate.net. The ability to control these interactions through rational design of the peptide sequence and chirality opens avenues for creating peptide-based nanomaterials with tailored properties dokumen.pub.

Computational Modeling of Self-Assembly Processes

Computational modeling and simulations are indispensable tools for elucidating the complex mechanisms underlying peptide self-assembly. These methods allow researchers to investigate molecular interactions, predict stable conformations, and understand the dynamic processes that lead to the formation of supramolecular structures.

Computational studies often focus on the driving forces behind self-assembly, such as hydrogen bonding, π-π stacking, and hydrophobic interactions science.govresearchgate.net. Molecular dynamics (MD) simulations, for example, can track the movement and interaction of individual peptide molecules over time, providing insights into how they aggregate and form ordered assemblies like nanotubes or fibers researchgate.net. These simulations can also help in understanding how sequence-specific driving forces contribute to the self-assembly process researchgate.net.

The adoption of specific amino acid conformations and their control over peptide self-assembly can be broken down into several steps, often studied computationally: 1) each amino acid residue adopts a unique conformation within a specific sequence; 2) the sequence dictates its main chain geometry and propensity for intermolecular alignment; 3) the structural propensity of building blocks and their packing modes determine self-assembled features like twisting and chirality; and 4) inter-sheet and inter-building block interactions can cause structural readjustments researchgate.net. Computational analysis offers insights into these processes, helping to explain observed experimental results and guiding the design of new self-assembling peptides researchgate.netdntb.gov.ua. For instance, computational modeling has been used to study the photoelectronic properties of peptide nanotubes of different chiralities by simulating their assembly researchgate.net. The ability to model these intricate processes allows for a deeper understanding of how to rationally design peptides for specific supramolecular architectures and functions.

Compound List:

Boc-Val-Ala-OMe

Boc-dipeptide

Peptide methyl ester

β-peptides

Diphenylalanine (FF)

Advanced Analytical Methodologies for Research Characterization of Boc Val Ala Ome

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are indispensable for assessing the purity of synthetic peptides like Boc-Val-Ala-OMe and for identifying any process-related impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for determining the purity of peptides. In the analysis of Boc-protected dipeptides, RP-HPLC is frequently employed to achieve high-resolution separations. For instance, a purity of 99% was determined for the tetrapeptide Boc-Val-Val-Ile-Ala-OMe using RP-HPLC analysis, demonstrating the method's efficacy in separating the target peptide from closely related impurities. researchgate.net While specific operational parameters for this compound are not detailed in the provided results, typical RP-HPLC methods for similar peptides involve a C18 column with a gradient elution system, often using a mixture of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA). acs.orgchromatographyonline.com The purity of commercially available Boc-Val-OMe is often guaranteed to be ≥95.0% as determined by HPLC. vwr.com

A general RP-HPLC method for peptide purity analysis might involve the following conditions:

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-dependent gradient from a low to a high percentage of Mobile Phase B |

| Detection | UV at 220 nm |

| Flow Rate | Typically 1.0 mL/min |

This table represents a generalized set of conditions and would require optimization for the specific analysis of this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development

Ultra-high-performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. google.com The development of a UHPLC method for this compound would follow similar principles to RP-HPLC but utilize columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. amazonaws.com Method development for impurity profiling often involves screening different columns and mobile phase conditions to achieve optimal separation of all potential impurities. chromatographyonline.com For sensitive applications, such as the detection of trace impurities, UHPLC systems can be equipped with high-sensitivity flow cells and large volume injection kits to enhance detection limits. lcms.cz

A representative UHPLC method development workflow would include:

Column Selection: Screening a variety of stationary phases to find the one with the best selectivity for this compound and its potential impurities.

Mobile Phase Optimization: Adjusting the organic modifier, pH, and additives to fine-tune the separation.

Gradient Optimization: Developing a gradient profile that provides adequate resolution of all components in the shortest possible time.

Method Validation: Assessing the method's performance in terms of linearity, accuracy, precision, and robustness.

Impurity Identification and Characterization (e.g., Deletion Sequences, Isomers)

Identifying and characterizing impurities is a critical aspect of pharmaceutical and chemical research. researchgate.net For a dipeptide like this compound, potential impurities could include deletion sequences (e.g., Boc-Val-OH or H-Ala-OMe resulting from incomplete coupling or side reactions), diastereomers (if racemic amino acids are used or epimerization occurs during synthesis), or byproducts from the coupling reagents. The identification of such impurities often requires a combination of chromatographic separation and spectroscopic analysis. For example, epimerization can be a concern in peptide synthesis, and specific analytical methods are needed to detect and quantify the presence of diastereomers. acs.org

Mass Spectrometry for Structural Confirmation and Molecular Weight Verification

Mass spectrometry (MS) is a powerful tool for the structural elucidation and molecular weight verification of synthetic peptides. For this compound, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be employed. The expected monoisotopic mass of this compound (C14H26N2O5) is approximately 302.1842 Da. nih.gov Mass spectrometry provides a direct confirmation of the successful synthesis of the target peptide by matching the experimentally observed mass to the calculated mass. researchgate.net In conjunction with HPLC (LC-MS), it is a powerful technique for identifying unknown impurities by providing molecular weight information for each separated peak.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C14H26N2O5 | 302.1842 nih.gov |

Microscopic Imaging Techniques for Self-Assembled Structures

N- and C-terminally protected dipeptides are known to self-assemble into a variety of nanostructures. frontiersin.orgfrontiersin.org Microscopic techniques are essential for visualizing and characterizing these supramolecular assemblies.

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to observe the morphology of self-assembled peptide structures. acs.org While specific FESEM studies on this compound were not found, research on similar Boc-protected dipeptides reveals the formation of various structures like nanospheres, fibers, and hydrogels. researchgate.netacs.orgnih.gov For example, the dipeptide Boc-Phe-Val has been shown to form a hydrogel. frontiersin.org The self-assembly process is influenced by factors such as the peptide sequence, protecting groups, and solvent conditions. rsc.org FESEM allows for the direct visualization of these nanoscale architectures, providing insights into the mechanisms of self-organization. eie.gr

Q & A

Q. What steps ensure ethical data sharing and compliance with FAIR principles in this compound research?

- Methodological Answer :

- Metadata Standards : Use ISA-Tab format to document experimental conditions.

- Repository Selection : Deposit data in domain-specific databases (e.g., PeptideDB) with DOI assignment.

- Ethical Review : For studies involving human-derived peptides, obtain IRB approval per NIH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。